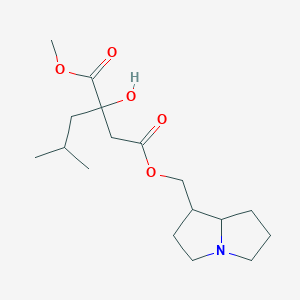
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” is a complex organic compound that features multiple functional groups, including a pyrrolizine ring, a methyl ester, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” likely involves multiple steps, including the formation of the pyrrolizine ring and the esterification of the butanedioate. A possible synthetic route could involve:
Formation of the Pyrrolizine Ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Esterification: The butanedioate could be esterified using methanol in the presence of an acid catalyst.
Hydroxylation: Introduction of the hydroxy group could be done through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it could interact with enzymes or receptors, modulating their activity. The pyrrolizine ring and ester groups could play a role in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxybutanedioate: Lacks the 2-methylpropyl group.
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-ethylpropyl)butanedioate: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of the 2-methylpropyl group in “4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” may confer unique steric and electronic properties, potentially leading to different reactivity and interactions compared to similar compounds.
Propiedades
IUPAC Name |
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZJCHCKRDGVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)

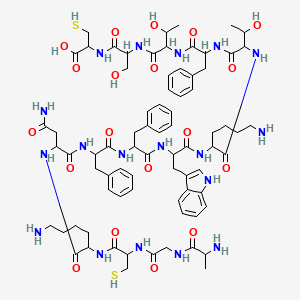

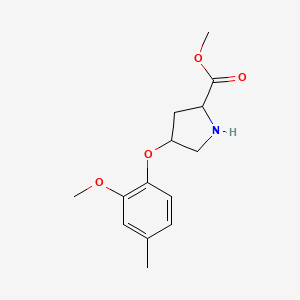
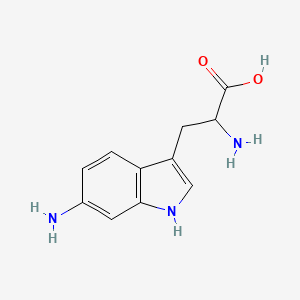
![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

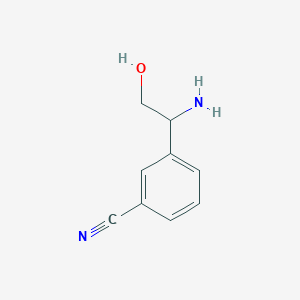
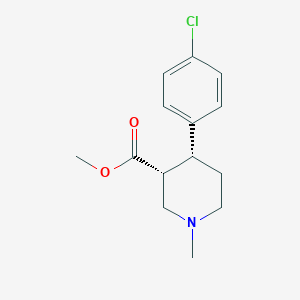
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)
